molecular formula C6H14O3 B042899 4,4-Dimethoxybutan-2-ol CAS No. 39562-58-8

4,4-Dimethoxybutan-2-ol

Cat. No. B042899
CAS RN: 39562-58-8
M. Wt: 134.17 g/mol
InChI Key: QBOIGWDDFIREJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,4-Dimethoxybutan-2-ol and its derivatives often involves complex organic reactions tailored to produce specific stereochemical outcomes. For instance, tartrate-derived diols have been utilized in the asymmetric synthesis of organoboronates, highlighting the versatility of these compounds as protecting groups for boronic acids and as intermediates in asymmetric synthesis (Berg, Eichenauer, & Pietruszka, 2012). Additionally, advancements in green chemistry have led to more sustainable synthetic methods for these compounds, emphasizing the use of methanol as a methylating reagent and common inorganic alkali instead of more hazardous materials (Hu & Shan, 2020).

Molecular Structure Analysis

The molecular structure of 4,4-Dimethoxybutan-2-ol derivatives plays a crucial role in their reactivity and application in synthesis. The spatial arrangement of the dimethoxy groups and the central butan-2-ol moiety influence their stability and reactivity, enabling the formation of diastereo- and enantiomerically pure organoboron reagents. Such molecular intricacies are essential for their application in the synthesis of complex organic molecules.

Chemical Reactions and Properties

4,4-Dimethoxybutan-2-ol and its analogs participate in a variety of chemical reactions, serving as key intermediates in the synthesis of heterocyclic compounds, functionalized alkenes, and biomolecules such as carbohydrates, polyketides, and lipids (Deng, Wang, & Danheiser, 2015). Their reactivity with thioethoxide ion in N,N-dimethylformamide, leading to regioselective demethylation, further exemplifies their chemical versatility (Cannon, Feutrill, & Wong, 1983).

Scientific Research Applications

  • Asymmetric Organic Synthesis : Tartrate-derived (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, a compound related to 4,4-Dimethoxybutan-2-ol, is a valuable reagent in asymmetric organic synthesis. It enables the creation of diastereo- and enantioselective organoboronates, crucial in the pharmaceutical industry (Berg, Eichenauer, & Pietruszka, 2012).

  • Antituberculosis Activity : New 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, which are structurally related to 4,4-Dimethoxybutan-2-ol, have shown significant antituberculosis activity. Clinical trials are underway to evaluate their potential in clinical settings (Omel’kov, Fedorov, & Stepanov, 2019).

  • Green Chemistry Synthesis : Research has developed green synthetic methods for (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol using methanol and common inorganic alkali liquor. This results in more efficient and environmentally friendly processes, highlighting the move towards sustainable chemistry (Hu & Shan, 2020).

  • Anti-Histaminic Properties : The structural modification of 4-amino-1,2-diarylbutenes, chemically related to 4,4-Dimethoxybutan-2-ol, has been shown to improve their anti-histaminic properties. This research suggests potential applications in allergy treatments (Casy & Parulkar, 1969).

  • High-Yielding Synthesis : A novel method has been developed to simplify and enhance the yield of chiral inducer (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol. This offers a more straightforward and efficient synthesis approach, essential for large-scale industrial applications (Hu, Shan, & Song, 2014).

Safety And Hazards

The safety data sheet for a related compound, 4,4-Dimethoxy-2-butanone, indicates that it is a flammable liquid and vapor . It’s important to note that safety data may vary between different but related compounds.

properties

IUPAC Name

4,4-dimethoxybutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-5(7)4-6(8-2)9-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOIGWDDFIREJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960167
Record name 4,4-Dimethoxybutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethoxybutan-2-ol

CAS RN

39562-58-8
Record name 4,4-Dimethoxy-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39562-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Dimethoxybutan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039562588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Dimethoxybutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-dimethoxybutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.539
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
J Frey, F Schneider, B Schink, T Huhn - Journal of chromatography A, 2018 - Elsevier
An easy to handle high-performance liquid chromatography (HPLC) method for the separation of structural isomers of short-chain aldehydes as their hydrazones is presented. Some …
Number of citations: 10 www.sciencedirect.com
K Nakano, M Katayama, S Ishihara, T Hiyama… - Synlett, 2004 - thieme-connect.com
A wide range of epoxides were efficiently converted to protected aldols by hydroformylation-acetalization using Co 2 (CO) 8 as a catalyst in trimethyl orthoformate. The formylation of …
Number of citations: 15 www.thieme-connect.com
E Ehlinger, P Magnus - Journal of the American Chemical Society, 1980 - ACS Publications
The (trimethylsilyl) allyl anion reacts with a number of ketones and aldehydes to give adducts 11-21, resulting from the 7 mode of ambident reactivity. These adducts were epoxidized to …
Number of citations: 148 pubs.acs.org
P Clapés Saborit, K Hernández Sánchez… - 2017 - digital.csic.es
The present invention refers to an enzyme consisting of a fusion protein particularly useful as shown through-out the present invention for carrying out the carbon-carbon bond-forming …
Number of citations: 0 digital.csic.es
JRE Frey - 2017 - kops.uni-konstanz.de
CHAPTER 3 52 IMPORTANCE This novel type of reaction on acetone yielding a branched-chain CoA-ester such as 2-hydroxyisobutyryl-CoA, and the subsequent rearrangement of the …
Number of citations: 3 kops.uni-konstanz.de
Y Hari, R Sone, T Aoyama - Organic & Biomolecular Chemistry, 2009 - pubs.rsc.org
Diazo(trimethylsilyl)methylmagnesium bromide readily reacted with various ketones and aldehydes to give the corresponding 2-diazo-(2-trimethylsilyl)ethanols. These were efficiently …
Number of citations: 19 pubs.rsc.org
P Varshneya - 2007 - rave.ohiolink.edu
Ladybird beetles, commonly referred to as ladybugs, are part of the Coccinellidae family, which comprises approximately 5,200 species worldwide. Folk wisdom attributes good fortune …
Number of citations: 2 rave.ohiolink.edu
D Giraldo Pérez - 2013 - repositorio.uniandes.edu.co
El inicial descubrimiento de las lactonas del ácido resorcílico o RALs (como serán nombradas de ahora en adelante) en la década de 1950 no tuvo un impacto mayor debido a la poca …
Number of citations: 0 repositorio.uniandes.edu.co
S Junker - 2018 - tuprints.ulb.tu-darmstadt.de
Durch Aldolasen ist es möglich, größere Moleküle mit definiertem Stereozentrum durch CC-Verknüpfung regio-, und chemoselektiv aufzubauen. Die Fructose-6-phosphat-Aldolase (FSA…
Number of citations: 1 tuprints.ulb.tu-darmstadt.de
F Acke - 2020 - tuprints.ulb.tu-darmstadt.de
Die D-Fructose-6-phosphat-Aldolase (FSA) und die D-Desoxy-5-phosphat-Aldolase (DERA) wurden als geeignete Biokatalysatoren für die asymmetrische Synthese von chiralen …
Number of citations: 5 tuprints.ulb.tu-darmstadt.de

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